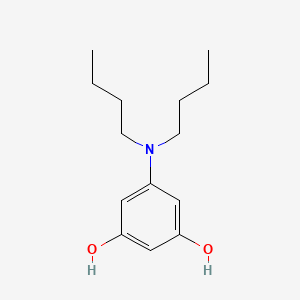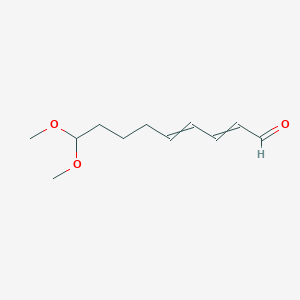![molecular formula C7H3N3OS B14254815 [1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole CAS No. 286390-50-9](/img/structure/B14254815.png)
[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole typically involves multicomponent reactions. One common method is the one-pot three-component fusion reaction, which includes substrates such as 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature. This method is advantageous due to its rapid synthesis, mild reaction conditions, and high yield (90-97%) of products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of sustainable catalysts like vanadium oxide loaded on fluorapatite, are often employed to enhance the efficiency and eco-friendliness of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Applications De Recherche Scientifique
[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of materials for optoelectronic devices, such as dye-sensitized solar cells and organic field-effect transistors
Mécanisme D'action
The mechanism of action of [1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, interfering with biological pathways to exert its effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A simpler heterocyclic compound with similar biological activities.
Benzothiazole: Another fused ring system with applications in medicinal chemistry.
Thiadiazole: Known for its antimicrobial and anticancer properties
Uniqueness
[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole is unique due to its fused ring structure, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in the development of materials for optoelectronic applications and as a versatile scaffold in drug design .
Propriétés
Numéro CAS |
286390-50-9 |
|---|---|
Formule moléculaire |
C7H3N3OS |
Poids moléculaire |
177.19 g/mol |
Nom IUPAC |
[1,3]thiazolo[5,4-g][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C7H3N3OS/c1-2-5-7(8-3-12-5)6-4(1)9-11-10-6/h1-3H |
Clé InChI |
XABXXZQKGVLGMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NON=C2C3=C1SC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14254740.png)
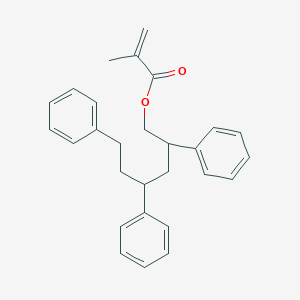
![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)
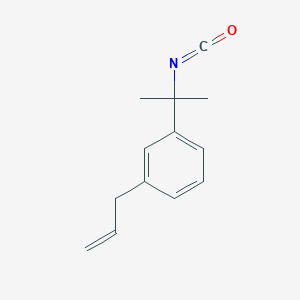
![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
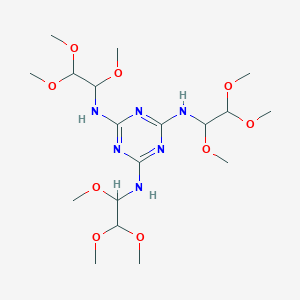
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
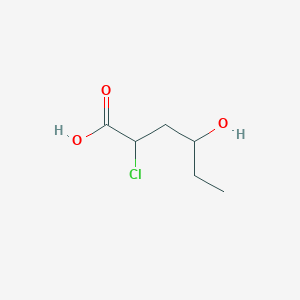
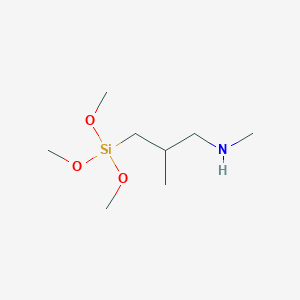
![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)

![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
